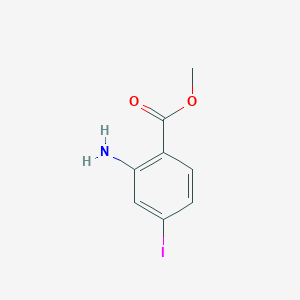

Methyl 2-amino-4-iodobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRVHNXSYBHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596584 | |

| Record name | Methyl 2-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-76-5 | |

| Record name | Methyl 2-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-iodobenzoate is a halogenated aromatic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a methyl ester, and an iodine atom on the benzene ring, provides multiple reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the field of targeted protein degradation.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 144550-76-5 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 60 - 80 °C | - |

| Purity | ≥98% | [1] |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-iodobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Iodination: To the stirred solution, add an iodinating reagent, for instance, N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be purified by recrystallization to yield 2-amino-4-iodobenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: Suspend the synthesized 2-amino-4-iodobenzoic acid in an excess of methanol in a round-bottom flask.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using TLC.

-

Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Applications in Targeted Protein Degradation

The primary application of this compound in contemporary drug discovery is as a "Protein Degrader Building Block".[1] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.

The structure of this compound offers several strategic advantages for its incorporation into PROTACs:

-

The amino group can be readily acylated or alkylated to attach a linker.

-

The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce more complex functionalities or to serve as an attachment point for the POI ligand or the linker.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for linker attachment via amide bond formation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The general workflow for utilizing this compound in the development of a PROTAC is depicted below.

Caption: General workflow for PROTAC development using the building block.

Signaling Pathway in Targeted Protein Degradation

The ultimate biological effect of a PROTAC synthesized using this compound is the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motifs, including an amino group, a methyl ester, and an iodine atom, render it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its potential role in targeted protein degradation.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. The data presented below has been compiled from various chemical suppliers and predictive models.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 144550-76-5 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 60 - 80 °C | [3] |

| Boiling Point (Predicted) | 337.7 ± 32.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [5] |

| logP (Predicted) | 4.01 | [4] |

| pKa (Predicted) | Data not available |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting. The following protocols are generalized methods based on the synthesis of similar substituted aminobenzoates.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from 2-amino-4-iodobenzoic acid via Fischer-Speier esterification.

Materials:

-

2-amino-4-iodobenzoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-iodobenzoic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (2.5 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the cooled solution.

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Load a small amount of the purified, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-20 °C per minute initially.

-

Observe the sample and note the temperature at which it begins to melt.

-

Reduce the heating rate to 1-2 °C per minute as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Role in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block"[1]. This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system.

Logical Workflow of a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting where a building block like this compound would be incorporated into the final molecule.

Caption: Workflow of a PROTAC utilizing a building block for targeted protein degradation.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation. PROTACs hijack this system to eliminate specific target proteins.

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Conclusion

This compound is a valuable chemical entity with defined physicochemical properties that make it suitable for various applications in organic synthesis and drug discovery. Its role as a building block for targeted protein degraders highlights its potential in the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working with this compound. Further experimental validation of its predicted properties is warranted to expand its utility and application.

References

An In-Depth Technical Guide to Methyl 2-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-amino-4-iodobenzoate, a key building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is an aromatic organic compound, an ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group at position 2, an iodine atom at position 4, and a methyl ester group at position 1. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula for this compound is C₈H₈INO₂.[1] Its molecular weight is 277.06 g/mol .[1] The presence of the heavy iodine atom significantly contributes to its molecular mass.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| CAS Number | 144550-76-5 | [1] |

| Appearance | Pale-yellow to yellow to brown solid | |

| Solubility | Slightly soluble in water | [2] |

| Purity | Typically ≥98% | [1] |

It is important to distinguish this compound from its isomers, such as Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7) and Methyl 4-amino-2-iodobenzoate (CAS: 98546-30-6), as their differing structures can lead to vastly different chemical reactivity and biological activity.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the direct iodination of methyl anthranilate (methyl 2-aminobenzoate) or a multi-step process starting from a different substituted benzene ring. Below is a generalized protocol based on common organic synthesis techniques.

Synthesis via Iodination of Methyl Anthranilate

This protocol outlines a potential pathway for the synthesis of this compound.

Diagram 2: Synthetic Pathway Workflow

Caption: General workflow for the synthesis of this compound.

Materials:

-

Iodine (I₂)

-

Iodic acid (HIO₃) or other oxidizing agent

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve methyl anthranilate in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine and a suitable oxidizing agent such as iodic acid. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature with an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine. Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The amino group can be readily diazotized and substituted, while the iodo-substituent is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds. As a "Protein Degrader Building Block," this molecule is of particular interest in the development of novel therapeutics that function by targeted protein degradation.[1]

References

An In-depth Technical Guide to the Solubility Profile of Methyl 2-amino-4-iodobenzoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for Methyl 2-amino-4-iodobenzoate in various organic solvents. This guide, therefore, provides a framework for determining the solubility profile of this compound by outlining established experimental protocols. The content herein is intended to serve as a methodological guide rather than a definitive data repository for this specific molecule.

Introduction

This compound (CAS Number: 144550-76-5) is an organic compound with the molecular formula C8H8INO2 and a molecular weight of approximately 277.06 g/mol .[1] As a substituted anthranilate, it holds potential as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Understanding its solubility in a range of organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This document outlines the standard methodologies for experimentally determining the solubility of a compound like this compound.

Data Presentation: A Template for Reporting Solubility

While specific data for this compound is not currently available, the following table structure is recommended for the clear and standardized presentation of experimentally determined solubility data. This format allows for easy comparison of solubility across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Example: Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | e.g., Observations |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC | e.g., Observations |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., NMR | e.g., Observations |

| Example: Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | e.g., Observations |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC | e.g., Observations |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe common methods for ascertaining the solubility of a solid organic compound in an organic solvent.

The Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solvent is saturated with the solute). The concentration of the dissolved solute in the supernatant is then determined.

Detailed Methodology:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial or flask.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. The system should be agitated at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant. To avoid including any undissolved solid, it is crucial to use a filtered syringe.

-

Quantification: The concentration of this compound in the supernatant can be determined by a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the supernatant is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method for determining the concentration of the solute in the saturated solution. This involves creating a calibration curve with solutions of known concentrations.

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine the concentration of the solute by integrating the signal of a characteristic proton against an internal standard of known concentration.[2]

-

The Temperature Variation Method

This method is useful for constructing solubility curves as a function of temperature.

Principle: A suspension of the solute in the solvent is slowly heated until all the solid dissolves. The temperature at which complete dissolution occurs is recorded. Alternatively, a saturated solution at a higher temperature is slowly cooled until precipitation is observed.

Detailed Methodology:

-

Sample Preparation: Place a known mass of this compound and a known volume of the solvent in a sealed, transparent vessel equipped with a magnetic stirrer and a calibrated thermometer.

-

Heating Cycle: The mixture is stirred and slowly heated (e.g., 1 °C/minute). The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling Cycle (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which the first crystals appear is noted. This can help to identify any issues with supersaturation.

-

Data Collection: By repeating this procedure with different solute-to-solvent ratios, a solubility curve showing the relationship between temperature and solubility can be generated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the equilibrium method of solubility determination.

Caption: Workflow for determining solubility via the equilibrium method.

Logical Relationship in Solvent Selection

The choice of solvent for a particular application, such as recrystallization, is guided by the temperature-dependent solubility of the compound.

Caption: Decision process for selecting an appropriate recrystallization solvent.

References

An In-depth Technical Guide to the Safety Data of Methyl 2-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 2-amino-4-iodobenzoate (CAS No. 144550-76-5), a key building block in pharmaceutical research and development. The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic amine and ester. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-iodobenzoic acid methyl ester |

| CAS Number | 144550-76-5 |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin and eye irritation.

| Hazard Class | Category |

| Skin Sensitisation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 2A |

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statements |

| (GHS07) | Warning | H317 : May cause an allergic skin reaction.[1]H319 : Causes serious eye irritation.[1] |

Precautionary Statements and First Aid

The following precautionary statements are advised for handling this compound.

| Type | P-Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P363 | Wash contaminated clothing before reuse. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols Overview

While specific experimental studies for this compound are not publicly available, the hazard classifications are based on standard toxicological assessments required by regulatory bodies. The general methodologies for these assessments are outlined below.

-

Skin Sensitisation (H317): This classification is typically determined through studies such as the Local Lymph Node Assay (LLNA) in mice or the Guinea Pig Maximization Test (GPMT). These tests assess the potential of a substance to induce a delayed hypersensitivity reaction upon skin contact.

-

Serious Eye Irritation (H319): The potential for eye irritation is generally evaluated using the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test. These in vitro methods measure the potential for a substance to cause corneal damage or irritation.

Caption: Hazard identification and response workflow for this compound.

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Do not get in eyes, on skin, or on clothing.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 2-8°C, away from light and incompatible materials such as strong oxidizing agents.

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. The hazard statements are based on the classification of similar compounds and available data.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: May cause skin irritation and allergic reactions.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitisation: May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

This document is intended to be a guide and does not replace the need for a full and thorough risk assessment before use. Always refer to the complete Safety Data Sheet provided by the supplier.

References

Spectroscopic Analysis of Substituted Aminobenzoates: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobenzoates are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural characterization is crucial for understanding their chemical properties and potential applications. This technical guide provides an overview of the spectroscopic data and analytical methodologies for the characterization of methyl 4-amino-3-iodobenzoate, a representative member of this family. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Methyl 4-amino-3-iodobenzoate

The following tables summarize the available spectroscopic data for Methyl 4-amino-3-iodobenzoate.

Table 1: General Properties of Methyl 4-amino-3-iodobenzoate

| Property | Value |

| Molecular Formula | C₈H₈INO₂[1] |

| Molecular Weight | 277.06 g/mol [1] |

| CAS Number | 19718-49-1[1] |

Table 2: ¹H NMR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate

Note: Experimentally obtained high-resolution data for this specific isomer is limited in the searched resources. The following represents a reported spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 | d, J = 1.8 Hz | 1H | Aromatic H |

| 7.82 | dd, J = 8.5, 1.8 Hz | 1H | Aromatic H |

| 7.41 | d, J = 7.6 Hz | 1H | Aromatic H |

| 7.55 | s | 1H | Aromatic H |

Source: Partially interpreted from related literature.[2]

Table 3: ¹³C NMR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate

| Chemical Shift (δ) ppm | Assignment |

| Predicted values would be listed here. | C=O (ester) |

| Predicted values would be listed here. | Aromatic C-I |

| Predicted values would be listed here. | Aromatic C-NH₂ |

| Predicted values would be listed here. | Aromatic C-H |

| Predicted values would be listed here. | Aromatic C-H |

| Predicted values would be listed here. | Aromatic C-H |

| Predicted values would be listed here. | Aromatic C-COOCH₃ |

| Predicted values would be listed here. | -OCH₃ |

Table 4: IR Spectroscopic Data for Methyl 4-amino-3-iodobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (amino group)[3] |

| 3100-3000 | Medium | Aromatic C-H stretch[4] |

| ~1700 | Strong | C=O stretch (ester) |

| 1600-1585 | Medium | C=C stretch (aromatic ring)[4] |

| 1500-1400 | Medium | C=C stretch (aromatic ring)[4] |

| 1250-1000 | Medium | C-N stretch |

| 900-675 | Strong | C-H out-of-plane bend[4] |

Table 5: Mass Spectrometry Data for Methyl 4-amino-3-iodobenzoate

| m/z | Relative Intensity | Assignment |

| 277 | High | [M]⁺ (Molecular Ion) |

| Fragments would be listed here. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] The solution must be homogeneous and free of any particulate matter. An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are typically required.[5] Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8] Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules, which typically induces fragmentation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[10]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like Methyl 4-amino-3-iodobenzoate.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organomation.com [organomation.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Methyl 2-amino-4-iodobenzoate: A Technical Guide to Commercial Availability, Purity, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-iodobenzoate is a key chemical intermediate that has garnered significant interest within the drug discovery and development landscape. Its unique trifunctional structure, featuring an aniline, a methyl ester, and an iodine moiety, makes it a versatile building block for the synthesis of complex organic molecules. This is particularly true in the burgeoning field of targeted protein degradation, where it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols for its purification and analysis, and its application in the synthesis of BRD4-targeting PROTACs.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by the suppliers. The table below summarizes the availability from a selection of vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | AMBH2D6F0C9F | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| A-Star Research | A-STAR-035878 | >95% | 1 g, 5 g, 10 g |

| ABCR GmbH | AB437233 | 95% | 25 g |

| Aladdin Scientific | M190947-1g | min 98% | 1 g |

| BLD Pharm | 144550-76-5 | >98% | 1 g, 5 g, 25 g |

| JHECHEM CO LTD | N/A | Industrial Grade/95% | Inquiry for details |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Purity and Characterization

The purity of commercially available this compound is typically stated as being between 95% and greater than 98%. The most common analytical techniques used to assess purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Certificates of Analysis (CoAs) provided by suppliers will detail the specific purity of a given batch and the method used for its determination.

Experimental Protocols

Purification by Recrystallization

For applications requiring the highest purity, commercially available this compound can be further purified by recrystallization. The choice of solvent is critical for successful recrystallization. Given the polar nature of the amino and ester groups, and the non-polar character of the iodinated benzene ring, a mixed solvent system is often effective.

Protocol for Recrystallization from Ethanol/Water:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate to facilitate dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates the point of saturation.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the solution should remain undisturbed during this period.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be reliably determined by reversed-phase HPLC. The following is a general method that can be adapted and optimized for specific instrumentation.

HPLC Method:

-

Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., 1 mg/mL).

Application in the Synthesis of BRD4-Targeting PROTACs

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The amino group can be used as a handle for the attachment of a linker, while the iodo-substituent allows for palladium-catalyzed cross-coupling reactions to introduce the protein-binding moiety. One of the key targets for PROTACs is the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer.

The following diagram illustrates a generalized workflow for the synthesis of a BRD4-targeting PROTAC, starting from this compound.

References

The Role of Methyl 2-amino-4-iodobenzoate as a Foundational Building Block for Novel Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these degraders relies on the modular assembly of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. This technical guide focuses on the strategic utility of methyl 2-amino-4-iodobenzoate as a versatile and synthetically tractable building block for the creation of novel E3 ligase ligands, particularly those that recruit the Cereblon (CRBN) E3 ligase complex. We will explore its synthetic applications, present relevant quantitative data for analogous degraders, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligands

Targeted protein degradation is a powerful strategy that shifts the paradigm from protein inhibition to protein elimination. PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, a class of enzymes that "tag" proteins for destruction by the proteasome.[1] This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation.[2]

The choice of the E3 ligase ligand is critical to the success of a PROTAC. One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ligase complex. Ligands for CRBN are often derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. This compound serves as a key precursor for the synthesis of novel analogs of these CRBN ligands, offering a strategic handle for chemical modification and linker attachment. The iodine atom provides a site for various cross-coupling reactions, enabling the introduction of diverse chemical moieties to optimize binding affinity and vector for linker attachment. The amino and methyl ester groups provide handles for amide bond formation and other derivatization strategies.

This compound in the Synthesis of CRBN Ligands

This compound is a valuable starting material for the synthesis of substituted benzamides that can be further elaborated into potent CRBN ligands. The core structure of many CRBN ligands features a phthalimide or isoindolinone scaffold. The synthetic utility of this compound lies in its potential to be converted into a key intermediate that can be cyclized to form these scaffolds.

A plausible synthetic route, based on established chemistries for analogous compounds, would involve the initial protection of the amine, followed by a coupling reaction at the iodinated position. The ester can then be hydrolyzed and the resulting carboxylic acid, along with the deprotected amine, can participate in a cyclization reaction with a suitable partner, such as a derivative of glutamine, to form the glutarimide ring characteristic of many CRBN ligands.

Quantitative Data for Protein Degraders

While specific quantitative data for PROTACs directly synthesized from this compound is not yet extensively published, we can analyze the performance of structurally related PROTACs that utilize well-established CRBN ligands. This data provides a benchmark for the expected potency and efficacy of degraders derived from this novel building block.

| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line |

| Compound 9 | IRAK4 | CRBN | ~100 nM | >90% | OCI-LY10 |

| SJF620 | BTK | CRBN | <10 nM | >95% | MOLM-14 |

| Degrader 8b | BRD4 | CRBN | ~10 nM | >90% | MV-4-11 |

| A11 | SMARCA2/4 | VHL | 3.0 nM / 4.0 nM | 98% / 98% | MV-4-11 |

Note: The data presented here is for illustrative purposes and is derived from PROTACs with established CRBN or VHL ligands. The performance of PROTACs derived from this compound will need to be experimentally determined.[1][2][3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a CRBN-based PROTAC, starting from the synthesis of a novel CRBN ligand derived from this compound.

Protocol 1: Synthesis of a Novel CRBN Ligand from this compound (Proposed)

This protocol outlines a hypothetical synthesis of a pomalidomide analog.

Step 1: N-Protection of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Boc-protected this compound.

Step 2: Suzuki Coupling

-

To a solution of the Boc-protected intermediate (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid or ester (1.5 eq), potassium carbonate (3.0 eq), and Pd(PPh3)4 (0.1 eq).

-

Heat the mixture to 80-90 °C under an inert atmosphere for 12-16 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate. Purify by column chromatography.

Step 3: Ester Hydrolysis

-

Dissolve the coupled product (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling and Cyclization

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate. Purify by column chromatography to obtain the penultimate product.

Step 5: Boc Deprotection and Cyclization

-

Dissolve the product from the previous step in a solution of 4N HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure.

-

The resulting amine can then be cyclized under appropriate conditions (e.g., heating in acetic acid) to form the final isoindolinone-based CRBN ligand.

Characterization: The structure and purity of the final CRBN ligand should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a PROTAC using the Novel CRBN Ligand

This protocol describes the coupling of the newly synthesized CRBN ligand to a linker and a target protein ligand.

Step 1: Linker Attachment to the CRBN Ligand

-

To a solution of the CRBN ligand (1.0 eq) in anhydrous DMF, add a suitable bifunctional linker with a terminal protecting group (e.g., Boc-PEG-acid) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Work up the reaction as described in Protocol 1, Step 4.

-

Purify the CRBN-linker conjugate by column chromatography.

Step 2: Deprotection of the Linker

-

Dissolve the CRBN-linker conjugate in DCM or a solution of TFA in DCM (e.g., 20%).

-

Stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be used directly or neutralized.

Step 3: Coupling to the Target Protein Ligand

-

To a solution of the target protein ligand (with a carboxylic acid handle) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir for 15 minutes to activate the acid.

-

Add the deprotected CRBN-linker amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-16 hours.

-

Purify the final PROTAC by preparative HPLC.

Characterization: The final PROTAC should be characterized by 1H NMR, 13C NMR, and HRMS to confirm its identity and purity.

Visualization of Pathways and Workflows

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a highly promising and versatile building block for the development of novel protein degraders. Its chemical handles allow for the facile synthesis of new CRBN ligands, which are central to the construction of potent and selective PROTACs. While further research is needed to fully characterize PROTACs derived from this specific starting material, the established principles of PROTAC design and the synthetic methodologies outlined in this guide provide a clear roadmap for its application in targeted protein degradation. The continued exploration of novel building blocks like this compound will be instrumental in expanding the scope and therapeutic potential of this exciting new modality in drug discovery.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the C8H8INO2 Isomer: 2-hydroxy-5-iodo-3-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the chemical compound with the molecular formula C8H8INO2, focusing on the specific constitutional isomer 2-hydroxy-5-iodo-3-methylbenzamide . It covers the compound's identification, physicochemical properties, a detailed synthesis protocol, and its applications within the fields of organic synthesis and drug discovery. The guide also contextualizes the compound within the broader class of iodinated benzamides, which are recognized for their versatility as synthetic intermediates.

Compound Identification and Physicochemical Properties

The molecular formula C8H8INO2 can represent several constitutional isomers. This guide focuses on 2-hydroxy-5-iodo-3-methylbenzamide, a derivative of salicylamide (2-hydroxybenzamide). The strategic placement of the iodo, methyl, and amide functional groups on the benzene ring makes it a valuable, albeit specialized, chemical entity.

While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from closely related structures like 2-hydroxy-5-iodobenzamide. The table below summarizes key computed and experimental properties.

| Property | Value | Source / Comment |

| IUPAC Name | 2-hydroxy-5-iodo-3-methylbenzamide | - |

| Molecular Formula | C8H8INO2 | - |

| Molecular Weight | 277.06 g/mol | - |

| CAS Number | 40912-85-4 | PubChemLite Database |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)N)I | PubChemLite Database |

| InChI Key | ZSBRSRPSPOMQHJ-UHFFFAOYSA-N | PubChemLite Database |

| Predicted XlogP | 3.6 | PubChemLite Database |

| Physical Form | Solid (Predicted) | Based on analogous compounds like 2-hydroxy-5-iodobenzamide[1][2] |

| Melting Point | Not available | For comparison, 2-hydroxy-5-iodobenzamide melts at 186-188 °C[1][3][4] |

Synthesis: Electrophilic Iodination of 2-hydroxy-3-methylbenzamide

The synthesis of 2-hydroxy-5-iodo-3-methylbenzamide can be achieved via an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.[5][6] The parent molecule, 2-hydroxy-3-methylbenzamide, is iodinated using an electrophilic iodine source. The hydroxyl group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director. Due to the superior activating effect of the hydroxyl group, the incoming electrophile (I+) is directed to the positions ortho and para to it.[6][7] With the ortho position (relative to -OH) blocked by a methyl group and the other sterically hindered, the iodination occurs preferentially at the para position, yielding the 5-iodo product.

This protocol is adapted from established procedures for the iodination of salicylamide.[6][8][9]

Materials:

-

2-hydroxy-3-methylbenzamide

-

Sodium iodide (NaI)

-

Absolute Ethanol

-

6% Sodium hypochlorite solution (NaOCl)

-

5% Sodium thiosulfate solution (Na2S2O3)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2-hydroxy-3-methylbenzamide and sodium iodide in absolute ethanol in a flask with stirring.

-

Generation of Electrophile: Cool the flask in an ice bath. Slowly add sodium hypochlorite solution dropwise. The NaOCl oxidizes the iodide ion (I-) to generate the electrophilic iodine species (I+), often in the form of ICl or HOI.[6][8][9] A color change should be observed as the electrophile is formed.

-

Reaction: Allow the mixture to stir in the ice bath for approximately one hour to complete the iodination.

-

Quenching: Add sodium thiosulfate solution to quench any excess unreacted iodine and sodium hypochlorite.

-

Precipitation: Acidify the solution by adding 1 M HCl dropwise until it is neutral or slightly acidic to litmus paper. This protonates the phenoxide intermediate and causes the product to precipitate.[6]

-

Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-hydroxy-5-iodo-3-methylbenzamide.

Caption: Figure 1. Synthesis Workflow for 2-hydroxy-5-iodo-3-methylbenzamide.

Applications in Research and Drug Development

Iodinated benzamides are a class of compounds of significant interest in medicinal chemistry and materials science.[10] The carbon-iodine bond provides a reactive handle for a variety of synthetic transformations, making these compounds versatile building blocks.

The primary advantage of iodinated aromatics, including 2-hydroxy-5-iodo-3-methylbenzamide, is their high reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11] The C-I bond is weaker than corresponding C-Br and C-Cl bonds, facilitating a more efficient oxidative addition step to the palladium catalyst. This often leads to milder reaction conditions, faster reactions, and higher yields.[11]

| Reaction Type | Aryl-Iodide Yield (%) | Aryl-Bromide Yield (%) | Aryl-Chloride Yield (%) |

| Suzuki-Miyaura | >95 | 80-90 | <50 (with standard catalysts) |

| Sonogashira | >90 | 75-85 | <40 (often requires harsh conditions) |

| Buchwald-Hartwig | >95 | 85-95 | 60-80 (requires specialized ligands) |

| Table based on typical yields presented in comparative studies of halogenated benzamides.[11] |

The diagram below illustrates the central role of an iodinated benzamide as a precursor in major cross-coupling reactions, enabling the synthesis of complex molecules.

Caption: Figure 2. Role of Iodinated Benzamides in Cross-Coupling Reactions.

Derivatives of iodobenzamide have been investigated for various therapeutic and diagnostic purposes. For instance, radioiodinated benzamides like [¹²³I]IBZM have been developed as imaging agents for CNS D-2 dopamine receptors.[12] The core salicylamide structure is also found in compounds with anti-inflammatory and analgesic properties.[5] Furthermore, diiodinated salicylanilides have been identified as inhibitors of the Type III Secretion System (T3SS) in pathogenic bacteria like Yersinia, highlighting their potential as novel antimicrobial agents. While the specific biological activity of 2-hydroxy-5-iodo-3-methylbenzamide is not documented, its structure suggests it could serve as a valuable scaffold for developing new therapeutic candidates.

Conclusion

2-hydroxy-5-iodo-3-methylbenzamide, a specific isomer of C8H8INO2, represents a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its preparation via electrophilic aromatic substitution is straightforward, and the presence of a reactive carbon-iodine bond makes it an exceptionally useful precursor for advanced molecular synthesis through modern cross-coupling methodologies. The broader class of iodinated benzamides continues to be a fruitful area for the development of new pharmaceuticals and diagnostic agents, underscoring the importance of understanding the chemistry and utility of specific isomers like the one detailed in this guide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 18179-40-3: 2-Hydroxy-5-iodobenzamide | CymitQuimica [cymitquimica.com]

- 3. 2-hydroxy-5-iodobenzamide | 18179-40-3 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 7. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-amino-4-iodobenzoate: A Technical Guide to Safe Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-iodobenzoate is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structure, featuring an amino group and an iodine atom on a benzene ring, makes it a versatile building block. However, its reactivity also necessitates specific storage and handling protocols to ensure its stability and the safety of laboratory personnel. This technical guide provides an in-depth overview of the recommended practices for the storage and handling of this compound.

Compound Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 144550-76-5 |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| Physical Form | Solid |

| Melting Point | 63-67 °C[1][2] |

Storage Recommendations

Proper storage is critical to maintain the integrity and reactivity of this compound. The compound is sensitive to light, air, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Refrigeration minimizes the risk of thermal degradation. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in a dark place | The compound is light-sensitive and can decompose upon exposure to light. |

| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light. |

Safety and Handling Precautions

This compound is classified as an irritant. Adherence to safety protocols is essential to prevent exposure and ensure a safe working environment.

Hazard Identification

| Hazard Statement | Description | GHS Pictogram |

| H317 | May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P363 | Wash contaminated clothing before reuse. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Chemical Incompatibility

While a comprehensive list of incompatible substances is not available, as a general precaution, this compound should be kept away from strong oxidizing agents.

Experimental Protocol: Handling for a Suzuki Coupling Reaction

The following is a generalized experimental protocol for the handling and use of this compound in a Suzuki coupling reaction, a common application for this reagent. This protocol is based on standard practices for handling air- and light-sensitive solids.

Objective: To safely transfer a measured amount of this compound from its storage container to a reaction vessel under an inert atmosphere.

Materials:

-

This compound

-

Schlenk flask or other suitable reaction vessel, oven-dried

-

Septa

-

Nitrogen or Argon gas source with a manifold

-

Cannula or nitrogen-flushed syringe

-

Spatula

-

Weighing paper or boat

-

Glovebox (recommended) or a well-ventilated fume hood

Procedure:

-

Preparation of Inert Atmosphere:

-

If using a glovebox, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.

-

If using a Schlenk line, assemble the oven-dried reaction vessel and purge with inert gas for at least 15-20 minutes.

-

-

Weighing the Reagent:

-

In a Glovebox (Preferred Method): Transfer the storage container of this compound into the glovebox antechamber and purge according to the glovebox protocol. Inside the glovebox, carefully open the container and weigh the desired amount of the solid onto a weighing boat using a tared balance.

-

On the Benchtop (with caution): If a glovebox is not available, this step must be performed quickly and efficiently under a positive flow of inert gas. Place the sealed storage container in a desiccator to bring it to room temperature to avoid condensation. Briefly remove the cap and quickly weigh the desired amount of solid. Minimize the time the container is open to the atmosphere.

-

-

Transfer to the Reaction Vessel:

-

From Glovebox: Transfer the weighing boat with the weighed this compound directly into the reaction vessel inside the glovebox. Seal the vessel before removing it from the glovebox.

-

On the Benchtop: Under a positive flow of inert gas into the reaction vessel, quickly add the weighed solid to the flask. A powder funnel can be used to facilitate the transfer. Immediately reseal the reaction vessel.

-

-

Dissolution and Reaction:

-

Add the desired anhydrous solvent to the reaction vessel via cannula or a dry syringe.

-

Proceed with the addition of other reagents as required by the specific Suzuki coupling protocol.

-

-

Cleanup:

-

Carefully quench any residual reagent with a suitable solvent before cleaning the glassware.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Visualization of Workflow

The following diagram illustrates the decision-making process and workflow for the safe handling and storage of this compound.

References

Methodological & Application

Synthesis of Heterocyclic Compounds Using Methyl 2-Amino-4-Iodobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds utilizing Methyl 2-amino-4-iodobenzoate as a key starting material. The inherent functionalities of this molecule—an amino group, a methyl ester, and a reactive iodine atom—make it a versatile synthon for the construction of diverse and medicinally relevant heterocyclic scaffolds, including quinazolinones, acridones, and various fused heterocycles accessible through Sonogashira coupling and subsequent cyclization reactions.

Synthesis of 7-Iodo-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the iodine atom at the 7-position of the quinazolinone core, derived from this compound, provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Application Note:

This protocol outlines a two-step synthesis of 7-iodo-2-substituted-quinazolin-4(3H)-ones. The initial step involves the acylation of the amino group of this compound with an appropriate acyl chloride, followed by an ammonia-mediated cyclization. This method is adaptable to a range of acyl chlorides, allowing for the introduction of various substituents at the 2-position of the quinazolinone ring.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-(acylamino)-4-iodobenzoate

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(acylamino)-4-iodobenzoate.

Step 2: Cyclization to 7-Iodo-2-substituted-quinazolin-4(3H)-one

-

Dissolve the Methyl 2-(acylamino)-4-iodobenzoate (1.0 eq) in a saturated solution of ammonia in methanol.

-

Transfer the solution to a sealed tube or a pressure vessel.

-

Heat the reaction mixture at 100-120 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether or recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 7-iodo-2-substituted-quinazolin-4(3H)-one.

Data Presentation:

| Acyl Chloride | Product | Typical Yield (%) |

| Acetyl chloride | 7-Iodo-2-methylquinazolin-4(3H)-one | 75-85 |

| Benzoyl chloride | 7-Iodo-2-phenylquinazolin-4(3H)-one | 70-80 |

| Cyclopropanecarbonyl chloride | 2-Cyclopropyl-7-iodoquinazolin-4(3H)-one | 72-82 |

Experimental Workflow:

Caption: Workflow for the synthesis of 7-Iodo-2-substituted-quinazolin-4(3H)-ones.

Synthesis of Acridone Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination and Intramolecular Cyclization

Acridones are another important class of heterocyclic compounds with significant biological activities. This protocol describes a potential pathway to synthesize acridone derivatives starting from this compound through a Buchwald-Hartwig amination followed by an intramolecular cyclization.

Application Note:

This method involves the palladium-catalyzed cross-coupling of this compound with an aniline derivative to form an N-arylanthranilate intermediate. Subsequent intramolecular cyclization, typically under acidic conditions, yields the acridone scaffold. The choice of aniline derivative allows for the introduction of various substituents on the acridone ring system.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-amino-4-(N-arylamino)benzoate (Buchwald-Hartwig Amination)

-

In a glovebox, to a Schlenk tube, add this compound (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization to Acridone Derivative

-

To the N-arylanthranilate intermediate from Step 1, add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at 120-150 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified acridone derivative.

Data Presentation:

| Aniline Derivative | Product | Typical Yield (%) |

| Aniline | 2-Iodoacridon-9(10H)-one | 60-70 (over two steps) |

| 4-Methoxyaniline | 2-Iodo-6-methoxyacridon-9(10H)-one | 55-65 (over two steps) |

| 4-Chloroaniline | 6-Chloro-2-iodoacridon-9(10H)-one | 58-68 (over two steps) |

Reaction Pathway:

Caption: Pathway for the synthesis of acridone derivatives.

Synthesis of Fused Heterocycles via Tandem Sonogashira Coupling and Cyclization

The Sonogashira coupling of the aryl iodide in this compound with terminal alkynes provides a powerful method for C-C bond formation. The resulting 2-amino-4-alkynylbenzoate intermediates are versatile precursors for the synthesis of various fused heterocyclic systems through subsequent intramolecular cyclization reactions.

Application Note:

This protocol describes a general procedure for a tandem Sonogashira coupling-cyclization reaction. The initial palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne is followed by an in-situ or subsequent cyclization step, which can be promoted by a base or a transition metal catalyst, to afford fused heterocycles such as indoles or quinolines, depending on the nature of the alkyne and the cyclization conditions.

Experimental Protocol:

-

To a degassed mixture of this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF/triethylamine mixture), add the base (e.g., triethylamine, 2-3 eq).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 2-6 hours.

-

Monitor the formation of the coupled intermediate by TLC.

-

For the cyclization step, a secondary catalyst or reagent may be added. For example, for the synthesis of certain fused N-heterocycles, a stronger base (e.g., K₂CO₃) or a different palladium catalyst can be introduced, and the temperature may be increased.

-

Continue heating for an additional 6-24 hours until the cyclized product is formed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, filter off the salts, and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to isolate the desired fused heterocyclic compound.

Data Presentation:

| Terminal Alkyne | Product Class | Typical Yield (%) |

| Phenylacetylene | Fused Indole/Quinoline derivative | 50-70 |

| 1-Hexyne | Fused Indole/Quinoline derivative | 55-75 |

| (Trimethylsilyl)acetylene | Fused Indole/Quinoline derivative (after desilylation) | 60-80 |

Logical Relationship Diagram:

Caption: Logical steps for tandem Sonogashira coupling and cyclization.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood by trained personnel, adhering to all necessary safety precautions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2-amino-4-iodobenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of a wide array of complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates and applications.

Introduction